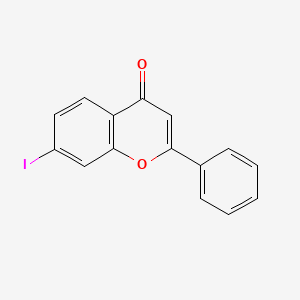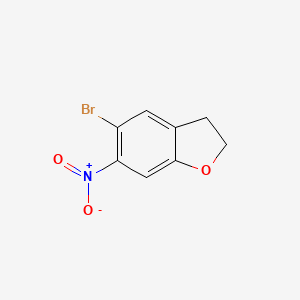
Pyridine-2,4-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,4-dicarbohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carbohydrazide groups attached to the 2 and 4 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine-2,4-dicarbohydrazide can be synthesized through the hydrazination of pyridine-2,4-dicarboxylic acid esters. The typical synthetic route involves the esterification of pyridine-2,4-dicarboxylic acid using methanol and sulfuric acid to form dimethyl pyridine-2,4-dicarboxylate. This ester is then reacted with hydrazine monohydrate in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-2,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dicarboxylic acid derivatives, while reduction can produce this compound derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine-2,4-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: This compound is used in the development of chemosensors for detecting metal ions and other analytes.
Wirkmechanismus
The mechanism of action of pyridine-2,4-dicarbohydrazide involves its interaction with specific molecular targets. For instance, in chemosensor applications, the compound binds to metal ions such as copper, leading to changes in its fluorescence or colorimetric properties . This binding is facilitated by the carbohydrazide groups, which provide coordination sites for the metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarbohydrazide: Similar in structure but with carbohydrazide groups at the 2 and 6 positions.
Pyridine-2,4,6-tricarbohydrazide: Contains an additional carbohydrazide group at the 6 position.
Uniqueness
Pyridine-2,4-dicarbohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications where selective binding to metal ions is required, such as in the development of chemosensors .
Eigenschaften
CAS-Nummer |
21379-40-8 |
|---|---|
Molekularformel |
C7H9N5O2 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
pyridine-2,4-dicarbohydrazide |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-10-5(3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
XILILYKJPFMMPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
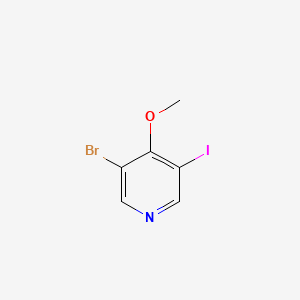
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)


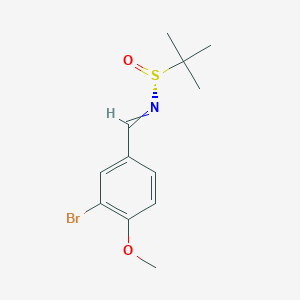
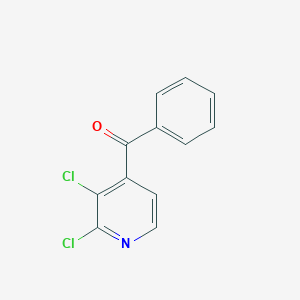

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
